molecular formula C24H24N4O B11182989 1-(1H-benzimidazol-2-yl)-3-methyl-6-[4-(propan-2-yl)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(1H-benzimidazol-2-yl)-3-methyl-6-[4-(propan-2-yl)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11182989
M. Wt: 384.5 g/mol
InChI Key: OWIIZLRRGBUKEU-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-3-methyl-6-[4-(propan-2-yl)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-6-[4-(propan-2-yl)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one involves multiple steps. One common method starts with the preparation of the benzimidazole core, which is achieved by the condensation of o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid . The resulting benzimidazole derivative is then subjected to further reactions to introduce the indazole and phenyl groups.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . The use of catalysts and phase transfer agents can also enhance the reaction conditions and facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-benzimidazol-2-yl)-3-methyl-6-[4-(propan-2-yl)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-3-methyl-6-[4-(propan-2-yl)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-6-[4-(propan-2-yl)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(1H-benzimidazol-2-yl)ethanol
  • 4-(1H-benzimidazol-2-yl)aniline
  • 2-(1H-benzimidazol-2-yl)thio-benzylidene-hydrazine-1-carbothioamide

Uniqueness: 1-(1H-benzimidazol-2-yl)-3-methyl-6-[4-(propan-2-yl)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its complex structure, which combines the benzimidazole core with an indazole and phenyl group.

Properties

Molecular Formula

C24H24N4O

Molecular Weight

384.5 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-methyl-6-(4-propan-2-ylphenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C24H24N4O/c1-14(2)16-8-10-17(11-9-16)18-12-21-23(22(29)13-18)15(3)27-28(21)24-25-19-6-4-5-7-20(19)26-24/h4-11,14,18H,12-13H2,1-3H3,(H,25,26)

InChI Key

OWIIZLRRGBUKEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)C3=CC=C(C=C3)C(C)C)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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